molecular formula C13H24N2O2 B2676801 Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate CAS No. 2375267-51-7

Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate

Cat. No.: B2676801
CAS No.: 2375267-51-7
M. Wt: 240.347
InChI Key: FUTCKUQCAYEBGG-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate is a compound known for its role as a small molecule inhibitor of excitatory amino acid transporters (EAATs). These transporters regulate the concentration of neurotransmitters like glutamate in the central nervous system . The compound is typically a white crystalline powder with a melting point of approximately 194-196°C .

Preparation Methods

The synthesis of Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold. This scaffold is central to the family of tropane alkaloids, which exhibit a wide range of biological activities . The synthetic route often starts with an acyclic starting material containing the necessary stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . Industrial production methods typically involve the use of advanced organic synthesis techniques to ensure high purity and yield.

Chemical Reactions Analysis

Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using common oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium hydroxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its role in modulating neurotransmitter levels in the central nervous system.

    Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The compound exerts its effects by inhibiting excitatory amino acid transporters (EAATs), which are proteins that regulate the concentration of neurotransmitters like glutamate in the central nervous system . By inhibiting these transporters, the compound can modulate neurotransmitter levels, potentially affecting various neurological processes.

Comparison with Similar Compounds

Tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate is unique due to its specific structure and mechanism of action. Similar compounds include other members of the tropane alkaloid family, which also exhibit a range of biological activities . These compounds share the 8-azabicyclo[3.2.1]octane scaffold but differ in their specific functional groups and biological effects.

Properties

IUPAC Name

tert-butyl N-(3-azabicyclo[3.2.1]octan-1-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2/c1-12(2,3)17-11(16)15-9-13-5-4-10(6-13)7-14-8-13/h10,14H,4-9H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUTCKUQCAYEBGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC12CCC(C1)CNC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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